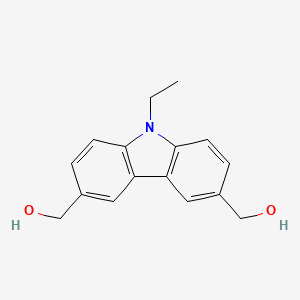

(9-Ethyl-9H-carbazole-3,6-diyl)dimethanol

Description

Historical Context and Significance of Carbazole (B46965) Scaffolds in Advanced Chemistry

The journey of carbazole chemistry began in 1872 when Carl Graebe and Carl Glaser first isolated the parent compound, 9H-carbazole, from coal tar. mdpi.comorgsyn.orgnih.gov This tricyclic aromatic heterocycle, consisting of two benzene (B151609) rings fused to a central nitrogen-containing five-membered ring, initially found use in the dye industry. However, its true potential in advanced chemistry unfolded over the subsequent decades as researchers began to uncover its remarkable electronic and biological properties.

Carbazole scaffolds are now recognized as a key structural motif in a multitude of natural products and synthetic molecules with significant applications. mdpi.comnih.gov In the realm of medicinal chemistry, carbazole derivatives have exhibited a wide spectrum of biological activities, including anticancer, antibacterial, antiviral, and neuroprotective properties. nih.gov This has led to the development of several carbazole-based pharmaceutical agents.

Beyond its medicinal importance, the carbazole framework is a cornerstone in materials science. Its inherent fluorescence and charge-transporting capabilities make it an ideal building block for organic electronic materials. nih.gov Carbazole-based compounds are extensively used in the fabrication of organic light-emitting diodes (OLEDs), photovoltaic devices, and photorefractive materials. mdpi.commagtech.com.cn The rigid, planar structure of the carbazole core, combined with the ability to functionalize it at various positions, allows for the fine-tuning of its photophysical and electronic properties.

Overview of the N-Ethylcarbazole Core in Organic Synthesis

The introduction of an ethyl group at the 9-position of the carbazole ring, forming N-ethylcarbazole, significantly enhances its solubility and processability, making it a more versatile precursor in organic synthesis compared to the parent carbazole. N-ethylcarbazole serves as a crucial intermediate in the production of dyes, pharmaceuticals, and agricultural chemicals. chemicalbook.com

The synthesis of the N-ethylcarbazole core can be achieved through several methods. A common approach involves the N-alkylation of carbazole with an ethylating agent, such as diethyl sulfate (B86663) or ethyl bromide, in the presence of a base. orgsyn.org More recent methods have explored more environmentally benign and efficient catalytic systems.

From the N-ethylcarbazole core, a wide variety of derivatives can be prepared. Functionalization can occur at the 3, 6, 2, and 7 positions of the carbazole ring. A particularly important derivative is 9-Ethyl-9H-carbazole-3,6-dicarbaldehyde, which serves as the direct precursor to (9-Ethyl-9H-carbazole-3,6-diyl)dimethanol. The synthesis of this dialdehyde (B1249045) is typically achieved through a Vilsmeier-Haack formylation of N-ethylcarbazole. nih.gov The subsequent reduction of the aldehyde groups to hydroxyl groups, a standard transformation in organic synthesis, yields the target compound, this compound. This transformation can be readily accomplished using common reducing agents such as sodium borohydride (B1222165).

Table 1: Representative Synthetic Methods for N-Ethylcarbazole Derivatives

| Derivative | Reagents and Conditions | Application of Derivative |

| 9-Ethylcarbazole (B1664220) | Carbazole, Diethyl sulfate, NaOH, Acetone | Intermediate for dyes and pharmaceuticals chemicalbook.com |

| 3,6-Dibromo-9-ethylcarbazole | 3,6-Dibromocarbazole, Diethyl sulfate, NaOH, Acetone | Precursor for further functionalization orgsyn.org |

| 9-Ethyl-3,6-diformyl-9H-carbazole | 9-Ethylcarbazole, POCl₃, DMF | Precursor to dimethanol derivatives nih.gov |

| This compound | 9-Ethyl-3,6-diformyl-9H-carbazole, NaBH₄, Methanol | Building block for polymers and functional materials |

Structural and Electronic Features of N-Ethylcarbazole Derivatives for Research Applications

The structural and electronic properties of N-ethylcarbazole derivatives are intrinsically linked to their utility in various research fields, particularly in materials science. The carbazole moiety is an excellent hole-transporting material due to the electron-donating nature of the nitrogen atom. magtech.com.cn The ethyl group at the nitrogen atom, as previously mentioned, improves solubility without significantly altering the electronic properties of the carbazole core.

The introduction of functional groups at the 3 and 6 positions, as in this compound, allows for further extension of the molecular architecture. The hydroxyl groups in this compound can be used as points of attachment for polymerization or for linking to other molecular entities, enabling the creation of new materials with tailored properties. For example, these hydroxyl groups can be converted into esters or ethers to modify the solubility and thermal stability of the resulting materials.

The electronic properties of N-ethylcarbazole derivatives can be fine-tuned by the nature of the substituents. Electron-withdrawing groups, such as the aldehyde groups in the precursor, will lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), affecting the charge injection and transport properties. Conversely, the hydroxyl groups in this compound are weakly electron-donating, which will influence the photophysical properties, such as the fluorescence emission wavelength and quantum yield.

These tunable structural and electronic features are paramount for their application in organic electronics. In OLEDs, for instance, N-ethylcarbazole derivatives can function as host materials for phosphorescent emitters, as hole-transporting layers, or as emissive materials themselves. mdpi.commagtech.com.cn The ability to precisely control the energy levels and charge-carrier mobility through synthetic modification is key to optimizing device performance.

Table 2: Key Properties of N-Ethylcarbazole

| Property | Value |

| Molecular Formula | C₁₄H₁₃N |

| Molar Mass | 195.26 g/mol |

| Melting Point | 68-70 °C |

| Boiling Point | 190 °C |

| Appearance | White to grey crystalline powder |

Structure

3D Structure

Properties

CAS No. |

174815-03-3 |

|---|---|

Molecular Formula |

C16H17NO2 |

Molecular Weight |

255.31 g/mol |

IUPAC Name |

[9-ethyl-6-(hydroxymethyl)carbazol-3-yl]methanol |

InChI |

InChI=1S/C16H17NO2/c1-2-17-15-5-3-11(9-18)7-13(15)14-8-12(10-19)4-6-16(14)17/h3-8,18-19H,2,9-10H2,1H3 |

InChI Key |

RPMNJPVIQLEANM-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)CO)C3=C1C=CC(=C3)CO |

Origin of Product |

United States |

Synthetic Methodologies for 9 Ethyl 9h Carbazole 3,6 Diyl Dimethanol

Synthesis of Key Precursors

The foundational step in the synthesis is the formation of 9-Ethyl-9H-carbazole, which then undergoes formylation to yield 9-Ethyl-9H-carbazole-3,6-dicarbaldehyde.

Preparation of 9-Ethyl-9H-carbazole

The synthesis of 9-Ethyl-9H-carbazole is typically achieved through the N-alkylation of carbazole (B46965). This reaction involves the deprotonation of the nitrogen atom of the carbazole ring by a base, followed by nucleophilic substitution with an ethylating agent.

A common laboratory-scale procedure involves the reaction of carbazole with bromoethane (B45996) in the presence of a base like potassium hydroxide (B78521) in a suitable solvent such as dimethylformamide (DMF). uobaghdad.edu.iq The mixture is stirred at a moderately elevated temperature to facilitate the reaction. uobaghdad.edu.iq After the reaction is complete, the product is typically isolated by pouring the reaction mixture into water, causing the precipitation of the crude 9-Ethyl-9H-carbazole, which can then be purified by recrystallization from ethanol. uobaghdad.edu.iq

Alternative ethylating agents such as diethyl sulfate (B86663) have also been employed. google.com Industrial-scale preparations may utilize phase-transfer catalysts, such as benzyltriethylammonium chloride, in conjunction with potassium hydroxide and ethyl bromide in a solvent like toluene. google.com This method allows for high yields and easier product isolation. google.com

Below is a table summarizing various reported methods for the synthesis of 9-Ethyl-9H-carbazole.

| Reactants | Reagents | Solvent | Reaction Conditions | Yield |

| Carbazole, Bromoethane | Potassium Hydroxide | DMF | Stirred overnight at 60°C | 85.6% uobaghdad.edu.iq |

| Carbazole, Diethyl Sulfate | Potassium Hydroxide | Aqueous Acetone | 2.5 hours | 87% google.com |

| Carbazole, Ethyl Bromide | Potassium Hydroxide, Benzyltriethylammonium Chloride | Toluene | 3-5 hours at 80-85°C | >97% google.com |

Formylation Reactions to 9-Ethyl-9H-carbazole-3,6-dicarbaldehyde

The introduction of formyl groups at the 3 and 6 positions of the 9-Ethyl-9H-carbazole ring is a crucial step to produce the key intermediate, 9-Ethyl-9H-carbazole-3,6-dicarbaldehyde. The Vilsmeier-Haack reaction is a widely used and effective method for this transformation.

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is typically formed from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃). This electrophilic reagent then attacks the electron-rich carbazole ring. Due to the activating effect of the ethyl group on the nitrogen, electrophilic substitution preferentially occurs at the 3 and 6 positions.

In a typical procedure, 9-Ethyl-9H-carbazole is dissolved in DMF and the solution is cooled. nih.gov Phosphorus oxychloride is then added slowly to the solution, and the reaction mixture is stirred for several hours. nih.gov Upon completion, the reaction is quenched by pouring it into ice water, leading to the precipitation of the crude 9-Ethyl-9H-carbazole-3,6-dicarbaldehyde. nih.gov The product can then be purified by recrystallization. nih.gov The reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield of the diformylated product.

Reduction Pathways to (9-Ethyl-9H-carbazole-3,6-diyl)dimethanol

The final step in the synthesis is the reduction of the aldehyde functionalities of 9-Ethyl-9H-carbazole-3,6-dicarbaldehyde to the corresponding primary alcohols, yielding this compound.

Direct Reduction Methods (e.g., Sodium Borohydride (B1222165), Methanol)

A straightforward and common method for the reduction of the dicarbaldehyde is the use of sodium borohydride (NaBH₄) in an alcoholic solvent, such as methanol. Sodium borohydride is a mild and selective reducing agent that readily converts aldehydes to primary alcohols.

In a representative procedure, 9-Ethyl-9H-carbazole-3,6-dicarbaldehyde is suspended or dissolved in methanol. Sodium borohydride is then added portion-wise to the mixture, often at a reduced temperature to control the reaction rate. The reaction is typically stirred until the starting material is consumed, as monitored by techniques like thin-layer chromatography (TLC). After the reaction is complete, the excess sodium borohydride is quenched, and the product is isolated. This often involves the removal of the solvent and purification of the resulting solid, for instance, by recrystallization, to obtain pure this compound.

Alternative Catalytic Hydrogenation Approaches

While direct reduction with metal hydrides is prevalent, catalytic hydrogenation represents an alternative pathway for the reduction of aromatic aldehydes. This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel.

In a catalytic hydrogenation setup, 9-Ethyl-9H-carbazole-3,6-dicarbaldehyde would be dissolved in a suitable solvent, such as ethanol, methanol, or ethyl acetate, and placed in a hydrogenation apparatus along with the catalyst. The system is then pressurized with hydrogen gas, and the reaction mixture is agitated. The progress of the reaction can be monitored by the uptake of hydrogen. Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield the crude product, which can then be purified. Catalytic hydrogenation is often considered a "greener" alternative to hydride reductions as it avoids the generation of inorganic byproducts.

Derivatization and Functionalization Strategies of 9 Ethyl 9h Carbazole 3,6 Diyl Dimethanol

Chemical Transformations of the Dimethanol Groups

The two hydroxymethyl groups attached to the carbazole (B46965) core are primary alcohols, making them amenable to a range of classic alcohol transformations. These reactions are fundamental for extending the molecular framework and introducing new functional groups.

Esterification and etherification reactions targeting the hydroxyl moieties of (9-Ethyl-9H-carbazole-3,6-diyl)dimethanol are fundamental strategies for introducing a wide variety of functional groups. These transformations modify the polarity, solubility, and steric profile of the parent molecule, paving the way for its use in diverse applications such as the synthesis of polymers or specialized ligands.

In a typical esterification, the dimethanol derivative would be reacted with an acyl chloride or a carboxylic acid (often in the presence of an acid catalyst or a coupling agent) to yield the corresponding diester. Similarly, etherification, such as the Williamson ether synthesis, would involve deprotonating the hydroxyl groups with a strong base to form alkoxides, which then act as nucleophiles to displace a leaving group from an alkyl halide, resulting in a diether. While the carbazole skeleton is a common motif in pharmacologically active molecules and materials science, specific documented examples detailing the esterification and etherification of this compound require further exploration in targeted synthetic studies. acgpubs.org

The primary alcohol groups of this compound can be fully oxidized to yield 9-Ethyl-9H-carbazole-3,6-dicarboxylic acid. This transformation is a key step in creating rigid, bifunctional linker molecules suitable for the construction of metal-organic frameworks (MOFs) and other supramolecular structures. The conversion of hydroxymethyl groups to carboxylic acids typically employs strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).

The resulting dicarboxylic acid is a highly valuable derivative. For instance, the closely related 9H-Carbazole-3,6-dicarboxylic acid has been successfully prepared via the hydrolysis of 9H-Carbazole-3,6-dicarbonitrile. researchgate.netresearchgate.net This two-step approach, involving cyanation of a dibromo-carbazole precursor followed by hydrolysis, represents an alternative route to the dicarboxylic acid functionality. researchgate.net The hydrolysis step can be facilitated by the addition of a copper salt, which catalyzes the conversion of the nitrile groups to carboxylic acids. researchgate.net

Condensation reactions provide a powerful method for extending the carbazole framework, often leading to the formation of conjugated systems with interesting optical and electronic properties. A prerequisite for this pathway is the oxidation of the dimethanol groups to their corresponding aldehydes, yielding 9-Ethyl-9H-carbazole-3,6-dicarbaldehyde. This oxidation can be achieved using a variety of reagents, such as phosphorus oxychloride (POCl₃) in dimethylformamide (DMF), a process known as the Vilsmeier-Haack reaction, when starting from 9-ethylcarbazole (B1664220). nih.gov

Once formed, the 9-Ethyl-9H-carbazole-3,6-dicarbaldehyde serves as a versatile precursor for condensation reactions. biosynth.com A prominent example is the formation of Schiff bases (or imines), which are synthesized through the reaction of the dicarbaldehyde with primary amines. ekb.egscirp.org This reaction typically proceeds under mild conditions, often with acid or base catalysis, and results in the formation of a C=N double bond at both the 3 and 6 positions. The resulting bis-Schiff bases are conjugated molecules whose properties can be fine-tuned by varying the structure of the primary amine used in the condensation.

| Precursor | Reagent/Reaction | Product |

| This compound | Oxidation (e.g., PCC, DMP) | 9-Ethyl-9H-carbazole-3,6-dicarbaldehyde |

| 9-Ethyl-9H-carbazole-3,6-dicarbaldehyde | Primary Amine (R-NH₂) | 3,6-bis(((E)-R-imino)methyl)-9-ethyl-9H-carbazole (Schiff Base) |

Further Functionalization of the Carbazole Core

Beyond modifications of the dimethanol side chains, the aromatic carbazole core itself is susceptible to a variety of substitution reactions. These reactions allow for the introduction of functional groups directly onto the heterocyclic ring system, further diversifying the molecular architecture.

Halogenation is a common and effective method for functionalizing the carbazole nucleus, providing synthetic handles for subsequent cross-coupling reactions. The electron-rich nature of the carbazole ring makes it susceptible to electrophilic halogenation.

Bromination: The bromination of 9-ethylcarbazole can be selectively achieved at the 3 and 6 positions. A common reagent for this transformation is N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF). nih.govresearchgate.net The reaction of 9-ethylcarbazole with one equivalent of NBS can yield the 3-bromo-9-ethyl-9H-carbazole. nih.govresearchgate.net Using excess NBS leads to the formation of 3,6-dibromo-9-ethylcarbazole. orgsyn.org Bromination can also be performed using bromine (Br₂) in acetic acid, although this method may produce tribrominated byproducts. orgsyn.org The introduction of bromine atoms at the 1 and 8 positions has also been reported, leading to non-planar molecular structures. rsc.org

Iodination: The iodination of the 9-ethylcarbazole core can be performed to introduce iodine atoms, which are particularly useful in metal-catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings. The synthesis of 9-ethyl-3,6-diiodocarbazole (B1621684) has been accomplished by reacting 9-ethylcarbazole with iodine and an oxidizing agent. nih.gov This diiodo derivative serves as a key intermediate for synthesizing more complex structures, such as 9-ethyl-3,6-bis(5-iodo-2-thienyl)-9H-carbazole, through subsequent coupling reactions. nih.gov

| Reaction | Reagent | Substrate | Product | Reference |

| Monobromination | N-Bromosuccinimide (NBS) | 9-Ethyl-9H-carbazole | 3-Bromo-9-ethyl-9H-carbazole | nih.govresearchgate.net |

| Dibromination | N-Bromosuccinimide (NBS) | 9-Ethyl-9H-carbazole | 3,6-Dibromo-9-ethyl-9H-carbazole | orgsyn.org |

| Diiodination | Iodine / Oxidizing Agent | 9-Ethyl-9H-carbazole | 3,6-Diiodo-9-ethyl-9H-carbazole | nih.gov |

Nitration is a classic electrophilic aromatic substitution that introduces a nitro (-NO₂) group onto the carbazole ring. The nitro group is strongly electron-withdrawing and can serve as a precursor to an amino group via reduction.

The direct nitration of 9-ethylcarbazole with nitric acid typically yields 3-nitro-9-ethylcarbazole as the major product. tubitak.gov.trnih.gov The reaction conditions can be controlled to favor mono-nitration. For instance, using nitric acid in solvents like chlorobenzene (B131634) or acetonitrile (B52724) has been reported for this synthesis. google.com Photochemical nitration using tetranitromethane (TNM) provides an alternative route, which proceeds through an electron-transfer process upon irradiation of donor-acceptor complexes. csuohio.edu Depending on the specific carbazole substrate, photochemical methods can lead to nitration at different positions on the ring. csuohio.edu

| Reaction | Reagent | Substrate | Product | Reference |

| Nitration | Nitric Acid | 9-Ethyl-9H-carbazole | 3-Nitro-9-ethyl-9H-carbazole | nih.govgoogle.com |

| Photochemical Nitration | Tetranitromethane (TNM) | 9,9'-diethyl-3,3'-dicarbazolyl | 9-Ethyl-3-(9H-9-ethylcarbazol-3-yl)-4-nitro-9H-carbazole | csuohio.edu |

Alkylation and Arylation at the N-9 Position

The nitrogen atom at the 9-position of the carbazole ring is a common site for functionalization, which influences the solubility, electronic properties, and morphology of the resulting materials. In the case of this compound, the N-9 position is already occupied by an ethyl group. Scientific literature extensively covers the synthesis of various N-alkylated and N-arylated carbazole derivatives to tailor their properties for specific applications. However, detailed research findings on the further alkylation or arylation at the N-9 position of a pre-existing N-ethylated carbazole, such as the title compound, are not extensively documented in the reviewed literature. The primary focus in the synthesis of carbazole derivatives is typically the initial introduction of a substituent at the N-9 position of the carbazole core rather than subsequent modifications at this site.

Polymerization and Oligomerization via Functionalized Sites

The dimethanol groups at the 3 and 6 positions of this compound are prime reactive sites for polymerization and oligomerization. These reactions allow for the incorporation of the carbazole unit into larger polymeric and oligomeric structures, leading to materials with tailored properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Construction of Carbazole-Based Polymeric Architectures

The development of carbazole-based polymers is a significant area of research, with a variety of synthetic strategies employed to create diverse polymeric architectures. While direct polymerization of this compound via its hydroxyl groups to form polyesters or polyethers is a chemically viable route, specific examples and detailed research findings for this particular monomer are not prevalent in the surveyed literature.

However, the broader context of 3,6-substituted carbazole-based polymers provides valuable insights. These polymers are recognized for their potential in optoelectronic applications due to their favorable electronic properties and stability. nih.govexlibrisgroup.com Synthetic strategies often involve coupling reactions of other functional groups at the 3 and 6 positions. For instance, poly(9-alkyl-9H-carbazole-3,6-diyl)s represent a class of polymers with a direct linkage between the carbazole units. chim.it Although not directly involving the dimethanol functionalization, this highlights the importance of the 3,6-substitution pattern in creating conjugated polymers.

The general approach to constructing carbazole-based polymeric architectures involves the use of monomers with reactive functional groups that can undergo polymerization reactions such as Suzuki or Stille coupling, or condensation polymerization. The choice of the polymerization method and the co-monomers allows for fine-tuning of the polymer's properties, including its band gap, solubility, and charge transport characteristics.

| Polymer Class | Monomer Example | Polymerization Method | Key Properties |

| Poly(3,6-carbazole)s | 3,6-Dihalogenated-9-alkylcarbazoles | Suzuki or Stille Coupling | Good hole-transporting properties, high thermal stability |

| Carbazole-based Copolymers | Carbazole derivatives with various co-monomers (e.g., fluorene, thiophene) | Various cross-coupling reactions | Tunable optical and electronic properties |

This table presents a general overview of carbazole-based polymer synthesis; specific data for the polymerization of this compound is not detailed in the provided search results.

Oligomeric Synthesis for Specific Material Properties

The synthesis of well-defined oligomers offers a pathway to materials with precise properties that can bridge the gap between small molecules and high molecular weight polymers. For carbazole-based systems, oligomers are of interest for applications where uniform molecular weight and structure are crucial for performance, such as in single-molecule devices or as model compounds for understanding the properties of their polymeric analogues.

Similar to the polymeric systems, the synthesis of oligomers from this compound would likely involve step-growth polymerization techniques where the reaction conditions are controlled to limit the chain length. This could include condensation reactions with diacids or dihalides to form oligoesters or oligoethers. While the specific synthesis of oligomers from this compound is not explicitly detailed in the reviewed scientific literature, the general principles of oligomer synthesis are applicable. The controlled synthesis would allow for the creation of materials with specific conjugation lengths, which directly impacts their electronic and optical properties.

Advanced Spectroscopic and Structural Characterization of 9 Ethyl 9h Carbazole 3,6 Diyl Dimethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The symmetry of the 3,6-disubstituted 9-ethyl-9H-carbazole core significantly influences the appearance of its NMR spectra.

The ¹H NMR spectrum of (9-Ethyl-9H-carbazole-3,6-diyl)dimethanol is expected to exhibit distinct signals corresponding to the ethyl group, the aromatic protons of the carbazole (B46965) core, and the hydroxymethyl substituents.

The ethyl group at the 9-position will present as a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), arising from spin-spin coupling. Based on data from related compounds like 9-vinyl-9H-carbazole-3,6-dicarbonitrile, the quartet for the N-CH₂ protons is anticipated in the downfield region.

The aromatic protons of the carbazole skeleton are expected to appear as a set of signals characteristic of a 3,6-disubstituted pattern. Protons H-2, H-4, H-5, and H-7 are chemically equivalent in pairs due to the molecule's symmetry, as are protons H-1 and H-8. This symmetry simplifies the spectrum, often resulting in two doublets and a doublet of doublets for the aromatic region, typical for 3,6-disubstituted carbazoles.

The hydroxymethyl groups (-CH₂OH) at the 3 and 6 positions would introduce two new signals: a singlet for the methylene protons (CH₂) and a broad singlet for the hydroxyl protons (-OH), the chemical shift of which can be influenced by solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Ethyl (-CH₃) | ~1.3-1.5 | Triplet | |

| Ethyl (-CH₂) | ~4.3-4.5 | Quartet | |

| Ar-H (H-2, H-7) | ~7.3-7.5 | Doublet | |

| Ar-H (H-4, H-5) | ~7.5-7.7 | Doublet of Doublets | |

| Ar-H (H-1, H-8) | ~8.0-8.2 | Doublet | |

| Methylene (-CH₂OH) | ~4.6-4.8 | Singlet | |

| Hydroxyl (-OH) | Variable | Broad Singlet | Dependent on solvent and concentration |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the symmetry of this compound, the number of signals will be less than the total number of carbon atoms.

The ethyl group carbons will appear in the aliphatic region of the spectrum. The carbazole core will show a set of signals in the aromatic region. The carbons directly attached to the nitrogen (C-4a, C-4b, C-8a, C-9a) and the substituted carbons (C-3, C-6) will have distinct chemical shifts. For instance, in 9-vinyl-9H-carbazole-3,6-dicarbonitrile, signals for the vinyl group carbons are observed, indicating the sensitivity of the spectrum to substituents.

The carbon of the hydroxymethyl group (-CH₂OH) is expected to appear in the range of 60-70 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Ethyl (-CH₃) | ~13-15 |

| Ethyl (-CH₂) | ~37-39 |

| Methylene (-CH₂OH) | ~60-65 |

| Aromatic (C-1, C-8) | ~108-110 |

| Aromatic (C-4, C-5) | ~120-122 |

| Aromatic (C-2, C-7) | ~123-125 |

| Aromatic (C-4a, C-4b) | ~126-128 |

| Aromatic (C-3, C-6) | ~138-140 |

| Aromatic (C-8a, C-9a) | ~140-142 |

To confirm the assignments made from 1D NMR spectra and to establish connectivity within the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons, for example, confirming the triplet-quartet pattern of the ethyl group and the coupling between the aromatic protons on the carbazole rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon signals, allowing for the unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons and for confirming the positions of the substituents on the carbazole core.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, which is C₁₆H₁₇NO₂. The calculated exact mass can be compared with the experimentally measured mass to confirm the molecular formula with a high degree of confidence. For related carbazole derivatives, HRMS has been successfully used to confirm their elemental compositions.

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the molecule.

For this compound, key fragmentation pathways would likely involve:

Loss of a hydroxyl radical (-•OH): This would result in a fragment ion with m/z corresponding to the loss of 17 Da.

Loss of a hydroxymethyl radical (-•CH₂OH): This would lead to a fragment ion with m/z corresponding to the loss of 31 Da.

Loss of the ethyl group (-CH₂CH₃): Cleavage of the N-ethyl bond would result in a fragment corresponding to the carbazole-3,6-dimethanol cation.

Retro-Diels-Alder reactions within the carbazole ring system, although less common, could also contribute to the fragmentation pattern.

Analysis of the relative abundances of these fragment ions can provide valuable insights into the stability of different parts of the molecule and confirm the connectivity of the atoms.

Vibrational Spectroscopy

Vibrational spectroscopy provides detailed information about the molecular structure and bonding within a compound by analyzing the vibrations of its atoms. Techniques such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful tools for identifying functional groups and elucidating the structural framework of carbazole derivatives.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to different functional groups and vibrational modes.

The most prominent features would include:

O-H Stretching: A broad and strong absorption band is anticipated in the region of 3400-3200 cm⁻¹, characteristic of the hydroxyl (-OH) groups of the dimethanol substituents involved in intermolecular hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations from the carbazole ring are expected to appear around 3100-3000 cm⁻¹. Aliphatic C-H stretching vibrations from the ethyl and methylene groups will be observed in the 2975-2850 cm⁻¹ range.

Aromatic C=C Stretching: Multiple sharp bands in the 1600-1450 cm⁻¹ region correspond to the C=C stretching vibrations within the aromatic rings of the carbazole nucleus. For instance, in 9-vinyl-9H-carbazole-3,6-dicarbonitrile, a C=C vibration band is noted at 1599 cm⁻¹. mdpi.com

C-N Stretching: The stretching vibration of the C-N bond within the carbazole ring typically appears in the 1350-1250 cm⁻¹ range.

C-O Stretching: A strong band corresponding to the C-O stretching of the primary alcohol groups (-CH₂OH) is expected in the 1050-1000 cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending vibrations of the substituted benzene (B151609) rings can provide information about the substitution pattern and typically occur in the 900-700 cm⁻¹ region.

The table below summarizes the expected FT-IR vibrational frequencies for the key functional groups in this compound, based on characteristic group frequencies and data from related compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | Alcohol (-OH) | 3400 - 3200 | Strong, Broad |

| Aromatic C-H Stretch | Carbazole Ring | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | -CH₂CH₃, -CH₂OH | 2975 - 2850 | Medium |

| Aromatic C=C Stretch | Carbazole Ring | 1600 - 1450 | Medium-Strong |

| C-N Stretch | Carbazole Ring | 1350 - 1250 | Medium |

| C-O Stretch | Primary Alcohol | 1050 - 1000 | Strong |

| Aromatic C-H Out-of-Plane Bend | Substituted Benzene | 900 - 700 | Strong |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable structural information. The Raman spectrum of carbazole and its derivatives has been studied, revealing characteristic vibrational modes. nih.govscilit.comaip.org

For this compound, the Raman spectrum would highlight the vibrations of the carbazole aromatic system. Key expected features include:

Ring Stretching Modes: Intense bands corresponding to the in-plane stretching of the carbazole rings are expected. For the parent carbazole molecule, strong Raman signals are observed for the A1 symmetry species, which represent the totally symmetric vibrations of the molecule. scilit.comaip.org

C-H Bending: In-plane C-H bending vibrations of the aromatic ring will also be present.

Skeletal Vibrations: Vibrations involving the entire molecular skeleton, including the C-C bonds of the ethyl group, would be Raman active.

Due to the molecule's lower symmetry compared to unsubstituted carbazole, more complex spectra can be anticipated. However, the most intense peaks will likely correspond to the symmetric breathing modes of the aromatic rings, which are characteristic of the carbazole framework. nih.gov

Electronic Absorption and Emission Spectroscopy

The electronic properties of this compound are governed by the π-conjugated system of the carbazole core. UV-Vis absorption and fluorescence spectroscopy are essential techniques to probe the electronic transitions and de-excitation pathways of this fluorophore.

UV-Vis absorption spectroscopy provides information about the electronic transitions from the ground state to excited states. Carbazole-based compounds are known for their strong absorption in the ultraviolet region. nih.gov The absorption spectra of 3,6-disubstituted 9-ethyl-carbazole derivatives typically exhibit intense bands corresponding to π → π* transitions within the aromatic system. nih.gov

The spectrum of this compound is expected to show characteristic absorption bands between 280 nm and 350 nm. These bands arise from electronic transitions within the conjugated carbazole core. The substitution at the 3 and 6 positions with electron-donating hydroxymethyl groups may cause a slight shift in the absorption maxima compared to unsubstituted 9-ethyl-carbazole. The primary absorption peaks are generally associated with the S₀ → S₁ and S₀ → S₂ transitions of the π-conjugated system.

The table below shows typical absorption data for related carbazole derivatives to provide context for the expected properties of this compound.

| Compound | Solvent | Absorption Maxima (λ_abs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

| Halogenated Carbazole Derivatives nih.gov | Acetonitrile (B52724) | ~290, ~330-340 | Not Specified |

| Carbazole-Thiazole Dyes nih.gov | Chloroform | 363 - 366 | 24,100 - 27,500 |

| Phenylethynyl-Bicarbazole Derivative ub.edu | Tetrahydrofuran | Not Specified | Not Specified |

Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. The carbazole moiety is a well-known fluorophore, and its derivatives are often highly luminescent, typically emitting in the blue to violet region of the spectrum. ub.eduresearchgate.net

Upon excitation at its absorption maximum, this compound is expected to exhibit strong fluorescence. The emission spectrum would likely show a maximum (λ_em) in the range of 350 nm to 420 nm. For instance, carbazole-9-ylpropionic acid emits at approximately 370 nm when excited at 340 nm dss.go.th, while certain phenylethynyl-bicarbazole derivatives show emission maxima around 416 nm. ub.edu The difference between the absorption maximum (λ_abs) and the emission maximum (λ_em) is known as the Stokes shift, which provides insight into the structural relaxation in the excited state.

The fluorescence quantum yield (Φ_F), which is the ratio of photons emitted to photons absorbed, is a crucial parameter for characterizing the efficiency of the emission process. Carbazole derivatives are known to have high quantum yields, making them suitable for applications in emissive devices.

| Compound | Solvent | Excitation Maxima (λ_ex, nm) | Emission Maxima (λ_em, nm) | Stokes Shift (nm) |

| Carbazole-9-ylpropionic acid dss.go.th | Tetrahydrofuran | 340 | 370 | 30 |

| Phenylethynyl-Bicarbazole Derivative ub.edu | Tetrahydrofuran | ~350-360 (estimated) | 416 | ~56-66 |

Time-Correlated Single-Photon Counting (TCSPC) is a highly sensitive technique used to measure the fluorescence lifetime (τ) of a molecule, which is the average time it spends in the excited state before returning to the ground state. This parameter is intrinsic to a fluorophore and can be influenced by its molecular environment, making it useful for studying molecular interactions.

For a fluorescent molecule like this compound, TCSPC would be employed to determine the decay kinetics of its fluorescence. The fluorescence decay is typically fitted to an exponential function to extract the lifetime. Carbazole derivatives often exhibit fluorescence lifetimes in the nanosecond range. This value is critical for understanding the dynamics of the excited state and for designing materials for applications that depend on the excited-state lifetime, such as in OLEDs where it can influence device efficiency and stability. While specific lifetime data for this compound is not available in the reviewed literature, analysis of similar carbazole-based fluorophores is essential for predicting its behavior. researchgate.net

X-ray Crystallography and Solid-State Structural Analysis of this compound and its Derivatives

X-ray crystallography is an indispensable technique for the precise determination of molecular and crystal structures of organic compounds. In the solid state, it provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the material's properties. This section discusses the structural analysis of this compound and its derivatives using single crystal and powder X-ray diffraction methods.

Single Crystal X-ray Diffraction for Molecular and Crystal Structure Determination

The structure of 9-Ethyl-3,6-diformyl-9H-carbazole was determined as part of a study on compounds with two-photon absorption properties. nih.gov In its crystalline form, the carbazole ring system is essentially planar, with the two aldehyde groups located within this plane. nih.gov One of the aldehyde groups was observed to be disordered and was modeled over two positions. nih.gov

Crystallographic Data for 9-Ethyl-3,6-diformyl-9H-carbazole

| Parameter | Value nih.gov |

| Chemical Formula | C₁₆H₁₃NO₂ |

| Molecular Weight | 251.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.5475 (3) |

| b (Å) | 6.69540 (10) |

| c (Å) | 14.1840 (2) |

| β (°) | 100.5100 (10) |

| Volume (ų) | 1264.99 (4) |

| Z | 4 |

| Temperature (K) | 293 (2) |

The reduction of the diformyl precursor to this compound would lead to the replacement of the planar aldehyde groups with more flexible hydroxymethyl groups. This change is expected to influence the crystal packing due to the introduction of hydrogen bonding capabilities through the hydroxyl groups, which could lead to the formation of extended networks in the solid state.

For comparison, the crystal structure of other 3,6-disubstituted 9-ethyl-9H-carbazole derivatives, such as 1,1′-(9-ethyl-9H-carbazole-3,6-diyl)bis(3-ethyl-1H-imidazol-3-ium) bis(hexafluorophosphate), has also been reported. scispace.comresearchgate.net In this case, the bulkier imidazolium (B1220033) substituents significantly influence the packing arrangement. scispace.comresearchgate.net Similarly, the crystal structure of 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole reveals a nearly planar tricyclic system with notable Br···Br contacts influencing the crystal packing. nih.gov These examples highlight the versatility of the 9-ethyl-9H-carbazole scaffold and the significant role that substituents at the 3 and 6 positions play in determining the final solid-state structure.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of crystalline materials. It is particularly useful for identifying crystalline phases, determining phase purity, and analyzing the microstructure of polycrystalline samples. While specific PXRD data for this compound were not found, the general application of this technique to carbazole-based materials is well-established.

For instance, the crystal structure of carbazole itself has been studied using PXRD, providing a baseline for understanding the diffraction patterns of its derivatives. scholarena.com The technique is also employed to characterize the crystallinity of carbazole-based polymers and to study the effects of functionalization on their solid-state morphology.

In a more complex application, PXRD was instrumental in determining the crystal structure of alectinib (B1194254) hydrochloride, a medication containing a benzo[b]carbazole moiety. scholarena.com Due to the difficulty in obtaining single crystals of sufficient quality, the structure was solved from high-resolution laboratory powder diffraction data. scholarena.com This demonstrates the power of modern PXRD techniques in elucidating the structures of complex organic molecules when single crystals are unavailable.

For this compound, PXRD would be a valuable tool to:

Confirm the crystalline nature of a synthesized batch.

Identify the presence of different polymorphs (different crystalline forms of the same compound), which can have distinct physical properties.

Assess the purity of the material by detecting the presence of crystalline impurities.

Monitor solid-state transformations, such as those induced by temperature or pressure.

Given the potential for hydrogen bonding in this compound, polymorphism is a distinct possibility, and PXRD would be the primary method for its investigation.

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are essential for probing the redox properties of molecules. For carbazole derivatives, CV provides valuable information about their electron-donating ability, the stability of their oxidized forms, and their potential applications in electronic devices such as organic light-emitting diodes (OLEDs) and solar cells. iieta.orgnih.gov

The electrochemical behavior of the carbazole core is characterized by its tendency to undergo oxidation to form a stable radical cation. The potential at which this oxidation occurs is sensitive to the nature and position of substituents on the carbazole ring. iieta.org

While direct experimental CV data for this compound is not available in the reviewed literature, the extensive research on other carbazole derivatives allows for a reliable prediction of its electrochemical properties. Carbazole derivatives are known for their excellent hole-transporting capabilities, which are a direct consequence of their electrochemical behavior. iieta.org The introduction of substituents can modulate the ionization potential and charge carrier mobility. iieta.org

For this compound, the key features of its expected cyclic voltammogram would be:

Anodic Peaks: An irreversible or quasi-reversible oxidation wave corresponding to the formation of the carbazole radical cation. The presence of two electron-donating hydroxymethyl groups at the 3 and 6 positions is expected to lower the oxidation potential compared to unsubstituted carbazole, making it easier to oxidize.

Influence of the Ethyl Group: The N-ethyl group is a common substituent in carbazole chemistry, often used to improve solubility and processability without significantly altering the electronic properties of the carbazole core.

Comparison with Other Derivatives: The electrochemical behavior of carbazole derivatives with various substituents has been studied. For example, derivatives with electron-withdrawing groups like cyano or dicyano moieties exhibit higher oxidation potentials. iieta.orgresearchgate.net Conversely, electron-donating groups would lower this potential. The hydroxymethyl groups in the target compound are weakly electron-donating, and their effect can be compared to other alkyl or alkoxy substituents.

In studies of various carbazole chromophores, the oxidation process often involves a single reversible oxidative peak, suggesting a two-electron transfer process. iieta.org The stability of the resulting oxidized species is a crucial factor for applications in electronic devices.

The electrochemical characterization of this compound would provide key parameters such as the Highest Occupied Molecular Orbital (HOMO) energy level, which can be estimated from the onset of the oxidation potential. This information is critical for designing and evaluating its performance as a hole-transporting or emissive material in organic electronics.

Applications in Advanced Materials and Device Technologies

Organic Electronics Applications

The unique molecular structure of (9-Ethyl-9H-carbazole-3,6-diyl)dimethanol, featuring a carbazole (B46965) core functionalized with ethyl and dimethanol groups, imparts desirable electronic properties that make it a versatile component in several organic electronic devices.

Carbazole derivatives are well-regarded for their excellent hole-transporting capabilities, a critical function in the efficiency and stability of OLEDs. The 3,6-disubstituted carbazole framework, as seen in this compound, provides a robust scaffold for efficient hole mobility. Research into related 3,6-diarylcarbazoles has demonstrated that these materials can form stable amorphous films with high hole-drift mobility, essential for preventing crystallization and ensuring the longevity of OLED devices. While specific device performance data for this compound is not extensively documented in publicly available literature, the foundational properties of the 9-ethyl-3,6-disubstituted carbazole core suggest its potential as an effective Hole Transport Material (HTM). The dimethanol functional groups may also offer a pathway for further chemical modification to fine-tune the material's properties for optimized device performance.

The charge-carrying capabilities of carbazole derivatives also make them candidates for use as the active semiconductor layer in Organic Field-Effect Transistors (OFETs). The ability of the material to form ordered molecular packing is crucial for achieving high charge carrier mobility in OFETs. The substitution pattern on the carbazole core can significantly influence this packing. Although there is a lack of specific research on this compound in OFETs, the broader class of carbazole-based materials has been investigated for this purpose, indicating the potential of this compound in transistor applications.

Optoelectronic Applications

Beyond organic electronics, the optical properties of carbazole derivatives are being harnessed for optoelectronic applications, particularly in the field of nonlinear optics.

Nonlinear optical (NLO) materials are essential for a range of applications, including optical switching and frequency conversion. Organic molecules with extended π-conjugated systems, such as carbazole derivatives, can exhibit significant third-order NLO responses. The investigation of related carbazole compounds, like 9-hexyl-9H-carbazole-3,6-dicarboxaldehyde, using techniques such as the Z-scan method, has revealed their potential for NLO applications. du.ac.ir These studies show that the electronic structure of the carbazole core can lead to desirable NLO properties. While specific NLO coefficients for this compound have not been reported, the underlying carbazole structure suggests it could be a promising candidate for further investigation in this area. The synthesis of its precursor, 9-Ethyl-9H-carbazole-3,6-dicarbaldehyde, has been noted in the context of creating compounds for two-photon absorption, a third-order NLO phenomenon. nih.gov

Photorefractive Materials

The carbazole moiety, central to the structure of this compound, is a key component in the design of photorefractive materials. Photorefractivity is a phenomenon where the refractive index of a material is altered by exposure to light. This effect relies on the presence of both a photo-conducting medium to generate and transport charge carriers and an electro-optic chromophore to induce a change in the refractive index in response to the resulting internal electric field.

Carbazole-based materials are widely utilized for their charge-transporting capabilities. researchgate.net The carbazole group can be readily oxidized to form a stable radical cation, facilitating the movement of positive charge carriers (holes) through the material. In the context of photorefractive composites, a carbazole-containing polymer often forms the host matrix. This matrix is then doped with a photosensitizer, which absorbs light and injects charge carriers into the carbazole units, and a nonlinear optical chromophore.

While direct application of this compound in photorefractive materials is not extensively documented, its structure is highly suitable for creating advanced, fully functionalized photorefractive polymers. The dimethanol functionality allows it to be incorporated into polymer backbones, such as polyesters or polyurethanes. By co-polymerizing it with monomers containing nonlinear optical properties, a single polymer chain can integrate both the charge-transporting (carbazole) and electro-optic functions. This covalent integration prevents phase separation issues common in guest-host systems, leading to more stable and efficient photorefractive materials.

Fluorescent Dyes and Probes (Excluding Bio-Imaging/Clinical Applications)

The 9-ethyl-9H-carbazole core is an intrinsically fluorescent structure, typically emitting light in the blue region of the visible spectrum. This makes its derivatives, including this compound, valuable as blue-emitting fluorophores for various material science applications, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes in non-biological systems.

The photophysical properties are dictated by the π-conjugated system of the carbazole ring. Research on analogous 3,6-disubstituted carbazole compounds provides insight into the expected fluorescent behavior. For instance, polymers based on the poly(9-alkyl-9H-carbazole-3,6-diyl) structure exhibit fluorescence emission maxima around 425 nm. scite.ai Copolymers incorporating 3,6-linked carbazole units have been shown to possess wide band gaps and display narrow emission bands centered at 400 nm. ossila.com The introduction of different substituents at the 3- and 6-positions can fine-tune the emission wavelength; for example, attaching formylphenyl groups to a 9-hexyl-9H-carbazole core results in a pure blue emission peaking at 450 nm with a very high luminescence quantum yield of 95%. researchgate.net

The synthesis of 9-ethyl-3,6-diformyl-9H-carbazole, a direct precursor to this compound, has been undertaken as part of projects developing compounds for two-photon absorption, highlighting the advanced photophysical properties of this structural framework. nih.gov

Table 1: Photophysical Properties of Structurally Related 3,6-Disubstituted Carbazole Derivatives

| Compound Class/Derivative | Absorption Max (nm) | Emission Max (nm) | Key Features |

| Poly(9-alkyl-9H-carbazole-3,6-diyl)s | ~308 | ~425 | Blue shifted emission compared to other linkages. scite.ai |

| 3,6-linked Carbazole Copolymer | Not specified | 400 | Possesses a wide band gap (3.2 eV) and a narrow emission band. ossila.com |

| 3,6-di(4-formylphenyl)-9-hexyl-9H-carbazole | Not specified | 450 | Exhibits pure blue emission with a high luminescence quantum yield (95%). researchgate.net |

Development of Conjugated Polymers and Oligomers

Monomer Units for π-Conjugated Systems

This compound is an exemplary bifunctional monomer for the synthesis of π-conjugated polymers. The term "conjugated" refers to systems of alternating single and multiple bonds, which allows for the delocalization of π-electrons across the polymer backbone, bestowing it with semiconductor properties. While traditional carbazole polymers like poly(N-vinylcarbazole) have conjugation in the side chains, incorporating the carbazole unit directly into the main chain via its 3- and 6-positions creates a more effectively conjugated system. mdpi.com

The defining feature of this compound as a monomer is its two primary alcohol (-CH₂OH) functional groups. These groups are versatile handles for polymerization through step-growth polycondensation reactions. For example:

Polyesterification: Reacting the dimethanol monomer with a dicarboxylic acid (or its derivative) yields polyesters.

Polyetherification: Condensation of the dimethanol monomer under appropriate conditions can form polyethers.

These polymerization methods allow the electronically active carbazole core to be integrated into polymer backbones connected by flexible ester or ether linkages. This contrasts with other common methods for producing polycarbazoles, such as Suzuki or Kumada coupling, which utilize di-halogenated carbazoles (e.g., 3,6-dibromo-9-ethyl-9H-carbazole) to form direct carbon-carbon bonds between the aromatic units. ossila.com The use of the dimethanol monomer provides an alternative synthetic route to novel polymer architectures with different physical and chemical properties.

Structure-Property Relationships in Polymeric Architectures

The properties of a polymer derived from this compound are directly influenced by its molecular architecture. The incorporation of this specific monomer imparts several key characteristics to the final polymer.

Electronic and Optical Properties: The carbazole unit itself is the primary determinant of the polymer's electronic behavior. The 3,6-linkage ensures a high degree of electronic conjugation along the polymer chain, which is crucial for efficient charge transport. scite.ai This results in materials suitable for hole-transport layers in OLEDs or as the active component in organic photovoltaics. ossila.com The intrinsic blue fluorescence of the carbazole core is generally retained in the polymer, making these materials promising for blue light-emitting applications.

Solubility and Processability: A significant challenge with conjugated polymers is their often poor solubility, which complicates device fabrication. The ethyl group attached to the nitrogen atom of the carbazole ring serves to disrupt intermolecular packing and enhance the polymer's solubility in common organic solvents. This allows for the use of cost-effective, solution-based processing techniques like spin-coating or inkjet printing.

Physical and Thermal Properties: The nature of the linkages formed from the dimethanol groups (e.g., ester or ether) has a profound impact on the polymer's physical properties. These linkages are more flexible than the direct C-C bonds formed in other polycarbazoles. This flexibility can lower the glass transition temperature and affect the material's morphology and film-forming ability. Carbazole-based polymers are known for their high thermal stability, often stable up to 350 °C, a property that would be largely retained in polymers made from this monomer. scribd.com

By carefully selecting the co-monomer to react with this compound, a wide range of polymers with tailored properties can be synthesized. For example, using an aromatic dicarboxylic acid would maintain rigidity and conjugation, while an aliphatic dicarboxylic acid would increase flexibility.

Table 2: Influence of Monomer Structure on Polymer Properties

| Structural Feature of Monomer | Resulting Polymer Property |

| Carbazole core | Provides hole-transport capability and intrinsic blue fluorescence. researchgate.net |

| 3,6-linkage | Ensures effective π-conjugation along the polymer backbone, enhancing electronic properties. scite.ai |

| 9-Ethyl group | Increases solubility and improves processability from solution. |

| -CH₂OH groups (forming ether/ester links) | Introduces flexibility into the polymer backbone, influencing morphology, glass transition temperature, and mechanical properties. |

Future Research Directions and Emerging Opportunities

Novel Synthetic Routes and Sustainable Chemistry Approaches

The future synthesis of (9-Ethyl-9H-carbazole-3,6-diyl)dimethanol and its precursors will increasingly focus on green and sustainable chemistry principles to minimize environmental impact. chemistryjournals.netresearchgate.net Traditional syntheses often rely on harsh reagents and solvents. researchgate.net Emerging research avenues aim to replace these with more environmentally benign alternatives.

Future synthetic strategies could include:

Catalyst Innovation : Exploring the use of inexpensive, earth-abundant metal catalysts or even metal-free catalytic systems for the core carbazole (B46965) synthesis and subsequent functionalization steps. rsc.orgorganic-chemistry.org Methodologies like Lewis acid-catalyzed cascade reactions or electrochemical synthesis could provide efficient and cleaner routes to functionalized carbazoles. rsc.orgrsc.org

C-H Activation : Direct C-H functionalization is a powerful tool that avoids the need for pre-functionalized starting materials, thus improving atom economy. chim.it Research into the direct hydroxymethylation of 9-ethylcarbazole (B1664220) at the 3 and 6 positions using transition-metal catalysis represents a significant leap forward.

Alternative Solvents and Energy Sources : The adoption of greener solvents like water, ethanol, or ionic liquids can drastically reduce the environmental footprint of the synthesis. chemistryjournals.netrsc.org Furthermore, employing energy-efficient techniques such as microwave-assisted synthesis or sonication can lead to significantly faster and more efficient reactions. uh.edu

A key precursor, 9-Ethyl-3,6-diformyl-9H-carbazole, is typically synthesized via the Vilsmeier-Haack reaction, which can then be reduced to the target dimethanol compound. nih.gov Future research will likely focus on developing catalytic reduction methods that avoid stoichiometric metal hydride reagents, further enhancing the sustainability of the process.

Advanced Functionalization for Tailored Material Properties

The true potential of this compound lies in the reactivity of its two hydroxyl (-OH) groups. These functional handles allow the molecule to be used as a scaffold, enabling the attachment of a wide array of functional moieties to precisely tune its material properties.

Key areas for future exploration include:

Polymerization Monomer : The diol functionality makes this compound an ideal monomer for creating novel polyesters, polyurethanes, and polyethers. By reacting it with various diacids, diisocyanates, or dihalides, polymers incorporating the photophysically active carbazole core directly into the main chain can be synthesized. This approach allows for the development of materials with tailored thermal stability, solubility, and charge-transport properties. bohrium.comnih.gov

Side-Chain Engineering : The hydroxyl groups can be used to graft different functional side chains onto the carbazole core via esterification or etherification. This could involve attaching:

Charge-Transporting Groups : Linking electron-donating or electron-accepting units to create bipolar materials with balanced charge injection and transport for enhanced device performance. nih.gov

Solubilizing Groups : Adding long alkyl or branched chains to improve solubility in common organic solvents, facilitating solution-based processing for large-area device fabrication.

Cross-Linking Moieties : Introducing groups like acrylates or epoxides that can be subsequently polymerized or cross-linked to create robust, insoluble films essential for layered device architectures.

This "grafting-from" approach provides a modular platform to fine-tune the electronic energy levels (HOMO/LUMO), triplet energy, and morphological stability of the resulting materials. nih.gov

Integration into Hybrid Organic-Inorganic Systems

The development of hybrid organic-inorganic materials is a rapidly growing field that combines the processability and functional diversity of organic molecules with the stability and performance of inorganic components. The hydroxyl groups of this compound make it an excellent candidate for creating such hybrid systems.

Promising research directions include:

Sol-Gel Precursors : The compound can be reacted with metal alkoxides (e.g., titanium or silicon alkoxides) through a sol-gel process. researchgate.nettandfonline.com This creates a covalently linked organic-inorganic network where the carbazole units are uniformly dispersed within an inorganic matrix (e.g., TiO₂ or SiO₂). Such materials could find applications in high refractive index coatings, dielectric layers, or as active layers in perovskite solar cells. researchgate.nettandfonline.com

Coordination with Metal Clusters : The diol can act as a ligand, coordinating to metal ions or inorganic clusters like polyoxometalates (POMs). nih.govrsc.orgrsc.org This self-assembly approach can lead to highly ordered structures with unique photophysical, catalytic, or electrochemical properties. nih.govrsc.org For example, integrating the carbazole diol with POMs could yield materials for electrochemical sensing or catalysis. nih.gov

Surface Functionalization of Nanoparticles : The hydroxyl groups can be used to anchor the molecule onto the surface of inorganic nanoparticles, such as quantum dots (QDs) or metal oxides. This surface modification can passivate defects, improve the dispersibility of the nanoparticles in organic matrices, and facilitate efficient charge or energy transfer between the organic and inorganic components, which is crucial for hybrid light-emitting diodes (LEDs) and solar cells.

Development of High-Performance Optoelectronic Devices

Carbazole derivatives are extensively used in organic optoelectronics due to their excellent hole-transporting capabilities, high thermal stability, and wide energy gap. researchgate.net The 3,6-disubstituted carbazole architecture, in particular, is a proven platform for high-performance materials in Organic Light-Emitting Diodes (OLEDs). nih.govbohrium.comnih.gov this compound can serve as a critical intermediate for creating a new generation of these materials.

Future research should focus on developing derivatives for:

Host Materials for Phosphorescent OLEDs (PhOLEDs) : By functionalizing the hydroxyl groups with moieties that raise the triplet energy (ET), this compound can be a precursor for host materials capable of confining excitons on blue, green, or red phosphorescent emitters. High triplet energy is essential to prevent back-energy transfer from the dopant to the host, ensuring high efficiency. mdpi.comrsc.org

Thermally Activated Delayed Fluorescence (TADF) Emitters : The carbazole core is a popular donor unit in TADF molecules. The dimethanol scaffold allows for the straightforward attachment of acceptor units, creating donor-acceptor structures with a small energy gap between the singlet and triplet excited states (ΔEST), which is the defining characteristic of TADF emitters. nih.govresearchgate.net

Hole-Transporting Layers (HTLs) : The inherent electron-rich nature of the carbazole core makes its derivatives excellent hole-transporting materials. nih.gov Polymers or cross-linked films derived from this compound could form robust and efficient HTLs in OLEDs and organic photovoltaics (OPVs).

The table below summarizes the performance of various 3,6-disubstituted carbazole-based host materials in OLEDs, illustrating the potential for materials derived from this core structure.

| Device Type | Carbazole Host Derivative Type | Dopant | Max. External Quantum Efficiency (EQE) | Turn-on Voltage (V) | Reference |

|---|---|---|---|---|---|

| Green PhOLED | 3,6-disubstituted | Ir(ppy)₃ | 29.08% | N/A | mdpi.com |

| Blue PhOLED | 3,6-disubstituted | FIrpic | 27.0% | N/A | mdpi.com |

| Blue PhOLED | 3,6-bis(triphenylsilyl) | Ir(dbfmi) | 21.0% | 3.4 V | rsc.org |

| Blue TADF OLED | Carbazole-Pyridine Core | TCz-Trz | 16.2% | N/A | researchgate.net |

| Deep-Blue OLED (non-doped) | Carbazole-π-Imidazole | N/A | 4.43% | N/A | nih.gov |

Synergistic Experimental and Computational Research

To accelerate the discovery and optimization of new materials based on this compound, a close integration of experimental synthesis and computational modeling is essential. Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to predict material properties before undertaking complex and time-consuming synthesis. researchgate.netresearchgate.netjnsam.com

Future research should leverage this synergy to:

Predict Optoelectronic Properties : Use DFT and Time-Dependent DFT (TD-DFT) to calculate key parameters such as HOMO/LUMO energy levels, triplet energies, and absorption/emission spectra for proposed derivatives. researchgate.netresearchgate.netredalyc.org This allows for the in-silico screening of large numbers of candidate molecules to identify the most promising structures for specific applications.

Understand Structure-Property Relationships : Computational studies can provide deep insights into how different functional groups attached to the dimethanol scaffold influence the molecule's geometry, electronic structure, and intermolecular interactions. researchgate.net This understanding is crucial for the rational design of materials with tailored properties.

Guide Synthetic Efforts : By identifying target molecules with desirable properties computationally, experimental efforts can be focused on the most promising candidates, saving time and resources. This feedback loop, where experimental results are used to refine computational models, creates a powerful engine for materials discovery. nih.gov For example, computational analysis can predict the reactivity of different sites on the molecule, guiding functionalization strategies. dergipark.org.tr

By combining predictive modeling with targeted synthesis and characterization, the development of next-generation materials derived from this compound can be significantly streamlined and enhanced.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.